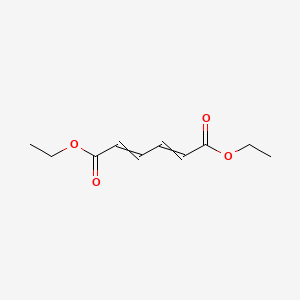
CUPROUS SULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprous sulfide is a chemical compound composed of copper and sulfur, with the chemical formula Cu₂S. It naturally occurs as the mineral chalcocite and is typically found in the form of black powder or lumps . This compound is a p-type semiconductor with excellent ionic and electronic conductivity, making it valuable in various applications .
Méthodes De Préparation
Cuprous sulfide can be synthesized through several methods:
Direct Combination: Copper reacts with sulfur or hydrogen sulfide at elevated temperatures to form this compound.
Chemical Bath Deposition: This method involves the deposition of copper sulfide films on substrates using thiourea as a sulfur source.
Industrial Production: Large quantities of this compound are obtained by heating cupric sulfide in a stream of hydrogen.
Analyse Des Réactions Chimiques
Cuprous sulfide undergoes various chemical reactions:
Reduction: this compound can be reduced to copper metal upon heating[ Cu₂S + O₂ → 2Cu + SO₂ ]
Substitution: This compound can react with other sulfides or halides to form different copper compounds.
Applications De Recherche Scientifique
Cuprous sulfide has numerous applications in scientific research:
Mécanisme D'action
Cuprous sulfide exerts its effects through its semiconductor properties. As a p-type semiconductor, it facilitates the movement of positive charge carriers (holes) within its structure. This property is crucial for its applications in solar cells and energy storage devices . In biological applications, this compound nanoparticles interact with biological molecules through their surface properties, enabling targeted drug delivery and imaging .
Comparaison Avec Des Composés Similaires
Cuprous sulfide can be compared with other copper sulfides:
Cupric Sulfide (CuS): Cupric sulfide is another copper sulfide with different stoichiometry and properties.
Digenite (Cu₉S₅): Digenite is a non-stoichiometric copper sulfide with a different crystal structure and properties.
Djurleite (Cu₁.₉₇S): Djurleite is another non-stoichiometric copper sulfide with unique properties and applications.
This compound is unique due to its specific stoichiometry, excellent conductivity, and wide range of applications in various fields.
Propriétés
Numéro CAS |
1308-78-7 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
0 |
Nom IUPAC |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








